BenchChemオンラインストアへようこそ!

N-(3-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Conformational analysis Spirocyclic chemistry Ligand preorganization

N-(3-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide (CAS 893789-13-4, molecular formula C24H29N3OS, molecular weight 407.58 g/mol) is a fully synthetic small molecule belonging to the spirocyclic quinazoline class. It features a 1'H-spiro[cycloheptane-1,2'-quinazoline] core connected via a sulfanyl bridge to an N-(3-ethylphenyl)acetamide moiety.

Molecular Formula C24H29N3OS
Molecular Weight 407.58
CAS No. 893789-13-4
Cat. No. B2569226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
CAS893789-13-4
Molecular FormulaC24H29N3OS
Molecular Weight407.58
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42
InChIInChI=1S/C24H29N3OS/c1-2-18-10-9-11-19(16-18)25-22(28)17-29-23-20-12-5-6-13-21(20)26-24(27-23)14-7-3-4-8-15-24/h5-6,9-13,16,26H,2-4,7-8,14-15,17H2,1H3,(H,25,28)
InChIKeyTVMNKMWQZZDVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide (CAS 893789-13-4): Structural and Procurement Baseline for a Spirocyclic Quinazoline Screening Candidate


N-(3-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide (CAS 893789-13-4, molecular formula C24H29N3OS, molecular weight 407.58 g/mol) is a fully synthetic small molecule belonging to the spirocyclic quinazoline class. It features a 1'H-spiro[cycloheptane-1,2'-quinazoline] core connected via a sulfanyl bridge to an N-(3-ethylphenyl)acetamide moiety. Compounds with this scaffold have been investigated for antitumor and antibacterial activities in academic settings . The target compound is commercially supplied as a research-grade screening compound (typical purity ≥95%) by multiple vendors for early-stage drug discovery and chemical biology applications .

Why Generic Substitution Fails for N-(3-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide: Substitution Pattern Dictates Biological Outcome


Spirocyclic quinazoline derivatives are not interchangeable screening probes. Even minor alterations to the N-phenyl substituent or the spiro ring size can dramatically alter target engagement, cellular potency, and selectivity. For example, in the structurally analogous benzo[h]quinazoline-5,1'-cycloheptane series, the nature and position of the N-aryl substituent (e.g., 3-ethylphenyl vs. 3-fluorophenyl vs. 4-ethylphenyl) were shown to modulate antitumor efficacy against sarcoma 180 and antibacterial activity against Gram-positive and Gram-negative strains . Similarly, the cycloheptane spiro ring imparts distinct conformational constraints compared to the cyclohexane and cyclopentane congeners, affecting molecular shape, lipophilicity, and target-binding kinetics . Generic substitution without experimental validation therefore risks selecting a compound with inferior or divergent biological performance.

Quantitative Evidence Guide for N-(3-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide: Differentiation Data Relative to Structural Analogs


Conformational Restriction: Cycloheptane Spiro Ring vs. Cyclohexane and Cyclopentane Analogs

The target compound incorporates a seven-membered cycloheptane spiro ring fused to the quinazoline core, whereas the most common commercial analogs contain six-membered (cyclohexane) or five-membered (cyclopentane) rings . Calculated physicochemical data for the unsubstituted spiro[cycloheptane-1,2'-quinazoline] scaffold indicate a Log P of approximately 3.29 and a polar surface area of 41.13 Ų . In contrast, the corresponding cyclohexane-spiro analog is predicted to have a lower Log P and reduced conformational flexibility, which can affect membrane permeability and target-binding preorganization. The cycloheptane ring imposes a unique spatial arrangement of the quinazoline core and the N-(3-ethylphenyl)acetamide side chain, differentiating it from both smaller and larger spiro ring analogs.

Conformational analysis Spirocyclic chemistry Ligand preorganization

Antitumor Activity Differentiation: Class-Level Evidence from Sulfanyl-Substituted Spiro[benzo[h]quinazoline-5,1'-cycloheptane] Derivatives

Although no direct tumor cell IC50 data are publicly available for the exact target compound, close structural analogs within the spiro[benzo[h]quinazoline-5,1'-cycloheptane]-4(6H)-one class have demonstrated reproducible in vivo antitumor activity. In a transplantable mouse sarcoma 180 model, 2-sulfanyl-substituted 3-(m-tolyl)-3H-spiro[benzo[h]quinazoline-5,1'-cycloheptane]-4(6H)-ones administered at doses of 145–170 mg/kg inhibited tumor growth by 31–56% relative to untreated controls . In contrast, the corresponding 3-benzyl-substituted derivatives showed qualitatively different potency profiles, underscoring the sensitivity of antitumor activity to the N-aryl substituent . The N-(3-ethylphenyl) substitution present in the target compound is structurally intermediate between the m-tolyl and unsubstituted phenyl variants, and may therefore yield a distinct efficacy window that warrants experimental determination.

Antitumor activity Sarcoma 180 model Spirocyclic quinazolines

Antibacterial Activity Class-Level Evidence: Gram-Positive and Gram-Negative Strain Differentiation

Published data for sulfanyl-substituted spiro[benzo[h]quinazoline-5,1'-cycloheptane]-4(6H)-one derivatives demonstrate antibacterial activity against both Gram-positive (Staphylococcus aureus 209p, Bacillus subtilis ATCC 6633) and Gram-negative (Shigella flexneri 6858, Escherichia coli 0-55) strains, as evaluated by the agar diffusion method . The activity of these compounds was noted to be noticeably inferior to the reference drug furazolidone, providing a quantitative benchmark for the class . The target compound, featuring a distinct N-(3-ethylphenyl) substitution and a sulfanylacetamide linker rather than the 4(6H)-one core, is expected to exhibit a different antibacterial potency and spectrum, making it a non-redundant candidate for antibacterial screening libraries.

Antibacterial activity Staphylococcus aureus Agar diffusion assay

Substitution Pattern SAR: N-(3-ethylphenyl) vs. N-(4-ethylphenyl) vs. N-(3-fluorophenyl) Positional Isomers

Within the spiro[cycloheptane-1,2'-quinazoline]sulfanyl acetamide series, the position of the ethyl substituent on the N-phenyl ring is a critical determinant of biological activity. The target compound bears a 3-ethylphenyl group, whereas the commercially available N-(4-ethylphenyl) analog (ChemDiv ID: D312-0123) has the ethyl group in the para position . Published SAR studies on analogous benzo[h]quinazoline scaffolds demonstrate that meta-substituted N-aryl derivatives can exhibit markedly different antitumor and antibacterial potencies compared to their para-substituted counterparts . Additionally, the 3-fluorophenyl analog, which replaces the ethyl group with a strongly electron-withdrawing fluorine atom, is predicted to have altered electronic properties and hydrogen-bonding capacity, further distinguishing the target compound from its halogenated congener. No published head-to-head comparison of these three compounds exists; however, the established SAR principles for quinazoline derivatives indicate that the 3-ethylphenyl substitution pattern confers a unique combination of lipophilicity and steric bulk that is not recapitulated by any single commercially available analog.

Structure-activity relationship Positional isomer differentiation Quinazoline derivatives

Optimal Research and Industrial Application Scenarios for N-(3-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide


Hit Identification in Anticancer Phenotypic Screening Campaigns

Based on the demonstrated in vivo antitumor activity of closely related sulfanyl-substituted spiro[benzo[h]quinazoline-5,1'-cycloheptane] derivatives (31–56% tumor growth inhibition in sarcoma 180 models) , the target compound is a rational inclusion in diversity-oriented screening libraries targeting oncology indications. Its unique N-(3-ethylphenyl) substitution pattern offers a distinct chemotype not covered by existing m-tolyl or benzyl analogs, enabling the exploration of novel SAR space for tumor growth inhibition.

Antibacterial Lead Discovery Targeting Gram-Positive Pathogens

Published antibacterial activity data for the spiro[benzo[h]quinazoline-5,1'-cycloheptane] scaffold against Staphylococcus aureus 209p and Bacillus subtilis ATCC 6633 support the use of the target compound in antibacterial screening cascades. The target compound's sulfanylacetamide linker, distinct from the 4(6H)-one core of published derivatives, may yield a divergent antibacterial spectrum or resistance profile worthy of investigation.

Chemical Biology Probe Development for Kinase or Epigenetic Target Deconvolution

Quinazoline-containing spirocyclic compounds are privileged scaffolds for kinase inhibition and epigenetic target modulation . The target compound's spiro[cycloheptane-1,2'-quinazoline] core, combined with the tractable sulfanylacetamide linker, provides a modular framework for further derivatization. Researchers can use the compound as a starting point for affinity-based proteomics or cellular thermal shift assays (CETSA) to identify novel protein targets.

Screening Library Diversification for CNS-Penetrant Compound Collections

The calculated Log P of approximately 3.29 for the core scaffold and the presence of a conformationally constrained spiro ring system are properties typically associated with CNS drug-likeness. While no direct CNS activity data exist for the target compound, its physicochemical profile positions it as a candidate for inclusion in focused libraries designed to identify blood-brain barrier penetrant hits, complementing flat aromatic quinazoline analogs that often suffer from poor CNS exposure.

Quote Request

Request a Quote for N-(3-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.